molecular formula C10H12ClN3O2S B8709767 6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-06-4

6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B8709767
CAS No.: 89725-06-4
M. Wt: 273.74 g/mol
InChI Key: UZDMWGMNUHWOGB-UHFFFAOYSA-N
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Description

6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide typically involves the reaction of 5-chloro-2-propyl-1H-benzimidazole with sulfonamide derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-1H-benzimidazole-6-sulfonamide
  • 5-Chloro-2-ethyl-1H-benzimidazole-6-sulfonamide
  • 5-Chloro-2-butyl-1H-benzimidazole-6-sulfonamide

Uniqueness

6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide stands out due to its specific propyl group, which may confer unique biological activities compared to its methyl, ethyl, or butyl counterparts. The presence of the sulfonamide group also enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

89725-06-4

Molecular Formula

C10H12ClN3O2S

Molecular Weight

273.74 g/mol

IUPAC Name

6-chloro-2-propyl-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C10H12ClN3O2S/c1-2-3-10-13-7-4-6(11)9(17(12,15)16)5-8(7)14-10/h4-5H,2-3H2,1H3,(H,13,14)(H2,12,15,16)

InChI Key

UZDMWGMNUHWOGB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.0 g of 2-amino-4-chloro-5-sulfamyl aniline, 14.1 g of butyric acid, and 40.3 ml of a 15% hydrochloric acid solution was refluxed for 6 hours and then concentrated in vacuo to a solid. The solid was dissolved in hot methanol, treated with charcoal, boiled ten minutes, and filtered. Concentration in vacuo provided a solid which was then added portionwise to 200 ml of concentrated ammonium hydroxide. The free base was then recrystallized from acetonitrile to yield 4.5 g of pink crystals, m.p. 230°-234°.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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